molecular formula C20H34O3 B1150828 Imbricatolic Acid CAS No. 6832-60-6

Imbricatolic Acid

Cat. No.

B1150828

CAS RN:

6832-60-6

Formula:

C20H34O3

M. Wt:

322.5 g/mol

InChI Key:

IUPAC Name:

(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction

Imbricatolic acid (IA) is a naturally occurring hydroxycinnamic acid found in a variety of plants and fungi. It is a compound that has been studied extensively for its potential therapeutic effects, particularly in the areas of neurodegenerative diseases and cancer. IA has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. In addition, IA has been found to have anti-tumor effects, as well as being able to modulate the activity of enzymes involved in drug metabolism. This paper will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for IA.

Synthesis Method

Imbricatolic acid can be synthesized from the hydrolysis of ferulic acid, a compound found in plant cell walls. The hydrolysis of ferulic acid can be accomplished through the use of an acid or base, such as hydrochloric acid, sulfuric acid, or sodium hydroxide. The hydrolysis process results in the formation of IA, as well as other compounds such as vanillic acid and syringic acid. IA can also be synthesized from the hydrolysis of caffeic acid, another compound found in plant cell walls.

Scientific Research Applications

Imbricatolic acid has been studied extensively for its potential therapeutic effects, particularly in the areas of neurodegenerative diseases and cancer. IA has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to be able to modulate the activity of enzymes involved in drug metabolism, as well as having anti-tumor effects. IA has also been found to have potential applications in the treatment of diabetes, obesity, and cardiovascular disease.

Mechanism of Action

Imbricatolic acid has been found to act as a free radical scavenger, meaning it is able to bind to and neutralize free radicals that can cause oxidative damage to cells. IA has also been found to inhibit the activity of certain enzymes involved in the production of pro-inflammatory compounds, such as cyclooxygenase-2 (COX-2). In addition, IA has been found to inhibit the activity of certain enzymes involved in the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory compound.

Biochemical and Physiological Effects

Imbricatolic acid has been found to have a number of biochemical and physiological effects. IA has been found to be able to modulate the activity of enzymes involved in drug metabolism, as well as having anti-tumor effects. IA has also been found to have antioxidant, anti-inflammatory, and neuroprotective properties. In addition, IA has been found to be able to modulate the activity of certain enzymes involved in the production of pro-inflammatory compounds, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

Imbricatolic acid is relatively easy to synthesize from ferulic acid or caffeic acid, making it a good candidate for laboratory experiments. IA is also relatively stable, making it a good choice for experiments that require long-term storage. However, IA does have some limitations for laboratory experiments. For example, IA is a relatively low-molecular weight compound, making it difficult to detect in experiments that require high sensitivity. In addition, IA is very hydrophilic, making it difficult to dissolve in organic solvents.

Future Directions

Imbricatolic acid has been found to have a number of potential therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. In the future, IA could be further studied to determine its potential role in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. IA could also be studied to determine its potential role in the modulation of the immune system, as well as its potential applications in the prevention and treatment of infections. In addition, IA could be studied to determine its potential role in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, IA could be studied to determine its potential role in the treatment of age-related diseases, such as age-related macular degeneration and age-related hearing loss.
CAS RN 6832-60-6
Product Name Imbricatolic Acid
Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
IUPAC Name (1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
InChI InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1
SMILES CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
Canonical SMILES CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
Appearance Powder
Origin of Product United States

N/A